4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a bromine atom at the fourth position, a 4,5-dihydro-3-isoxazolyl group at the second position, and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline typically begins with commercially available starting materials such as 4-bromo-2-nitrotoluene and 3-isoxazolone.
Nitration and Reduction: The initial step involves the nitration of 4-bromo-2-nitrotoluene to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amine group, forming 4-bromo-2-aminotoluene.
Cyclization: The next step involves the cyclization of 4-bromo-2-aminotoluene with 3-isoxazolone under acidic conditions to form the 4,5-dihydro-3-isoxazolyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity. Safety measures and environmental regulations are strictly followed to minimize the impact on the environment and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the bromine and isoxazolyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzenamine derivatives with different functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology
Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Drug Development: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Pharmaceutical Research: The compound is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Agriculture: The compound is studied for its potential use in agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The isoxazolyl group plays a crucial role in binding to the active sites of enzymes, while the bromine and methyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-bromo-2-(4,5-dihydro-3-isoxazolyl)-
- Benzenamine, 4-bromo-2-(3-isoxazolyl)-3-methyl-
- Benzenamine, 4-chloro-2-(4,5-dihydro-3-isoxazolyl)-3-methyl-
Uniqueness
- Structural Features : The presence of the 4,5-dihydro-3-isoxazolyl group at the second position and the methyl group at the third position makes 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline unique compared to its analogs.
- Reactivity : The combination of bromine, isoxazolyl, and methyl groups imparts distinct reactivity patterns, making it suitable for specific applications in organic synthesis and medicinal chemistry.
- Applications : Its unique structural features and reactivity make it a valuable compound in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
250592-93-9 |
---|---|
Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
4-bromo-2-(4,5-dihydro-1,2-oxazol-3-yl)-3-methylaniline |
InChI |
InChI=1S/C10H11BrN2O/c1-6-7(11)2-3-8(12)10(6)9-4-5-14-13-9/h2-3H,4-5,12H2,1H3 |
InChI Key |
ICMSGNRMZFNBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C2=NOCC2)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.